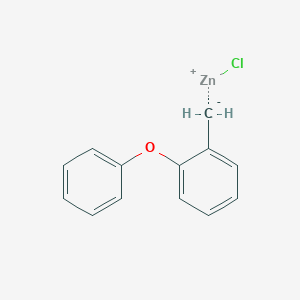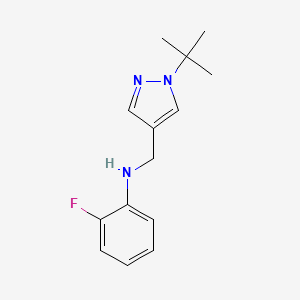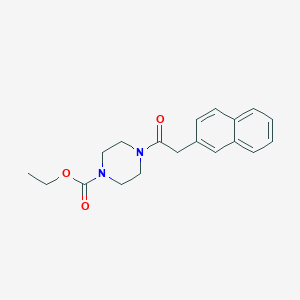
(2-PhenoxybenZyl)Zinc chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-PhenoxybenZyl)Zinc chloride is an organozinc compound with the molecular formula C13H11ClOZn.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-PhenoxybenZyl)Zinc chloride typically involves the reaction of 2-phenoxybenzyl chloride with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:
C6H5OCH2C6H4Cl+Zn→C6H5OCH2C6H4ZnCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced monitoring techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-PhenoxybenZyl)Zinc chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenoxybenzyl derivatives.
Reduction: It can be reduced to form simpler organozinc compounds.
Substitution: this compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxybenzyl alcohols, while substitution reactions can produce a variety of organozinc derivatives .
Scientific Research Applications
Chemistry
In chemistry, (2-PhenoxybenZyl)Zinc chloride is used as a reagent in organic synthesis. It is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it acts as a nucleophilic partner to form carbon-carbon bonds.
Biology
In biological research, this compound can be used to study the interactions between organozinc compounds and biological molecules. Its unique structure allows for the exploration of zinc’s role in biological systems.
Medicine
While direct medical applications of this compound are limited, its derivatives may have potential in drug development. Organometallic compounds are being investigated for their therapeutic properties, including anticancer and antimicrobial activities.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and nanomaterials. Its ability to form stable organozinc intermediates makes it valuable in material science .
Mechanism of Action
The mechanism by which (2-PhenoxybenZyl)Zinc chloride exerts its effects involves the interaction of the zinc center with various molecular targets. Zinc ions can coordinate with electron-rich sites on organic molecules, facilitating reactions such as nucleophilic addition and substitution. The phenoxybenzyl group provides additional stability and reactivity, making the compound versatile in different chemical environments .
Comparison with Similar Compounds
Similar Compounds
Phenylzinc chloride (C₆H₅ZnCl): Similar in structure but lacks the phenoxy group.
Benzylzinc chloride (C₆H₅CH₂ZnCl): Similar but with a benzyl group instead of phenoxybenzyl.
(2-Methoxybenzyl)zinc chloride (C₆H₅OCH₂ZnCl): Similar but with a methoxy group instead of phenoxy.
Uniqueness
(2-PhenoxybenZyl)Zinc chloride is unique due to the presence of the phenoxy group, which enhances its reactivity and stability compared to other organozinc compounds. This makes it particularly useful in specific synthetic applications where other organozinc compounds may not perform as well .
Properties
Molecular Formula |
C13H11ClOZn |
|---|---|
Molecular Weight |
284.1 g/mol |
IUPAC Name |
chlorozinc(1+);1-methanidyl-2-phenoxybenzene |
InChI |
InChI=1S/C13H11O.ClH.Zn/c1-11-7-5-6-10-13(11)14-12-8-3-2-4-9-12;;/h2-10H,1H2;1H;/q-1;;+2/p-1 |
InChI Key |
JXTUVDDHCYQZGL-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]C1=CC=CC=C1OC2=CC=CC=C2.Cl[Zn+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-2-chloropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14896943.png)
![n-(4-Fluorobenzyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14896945.png)
![Ethyl (1R,5R,6R)-5-(sec-butoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B14896952.png)
![(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-L-alanine](/img/structure/B14896954.png)







![tert-Butyl 1-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14897021.png)

![ditert-butyl-[2-(2,6-diphenylphenyl)phenyl]phosphane](/img/structure/B14897027.png)
